molecular formula C17H15N3O3S2 B2500615 (E)-N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenylethenesulfonamide CAS No. 1706498-81-8

(E)-N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenylethenesulfonamide

Cat. No.: B2500615
CAS No.: 1706498-81-8
M. Wt: 373.45
InChI Key: MKQMJIWRYJZHID-PKNBQFBNSA-N
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Description

(E)-N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenylethenesulfonamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and early-stage drug discovery. This molecule features a complex structure incorporating a 3-cyclopropyl-1,2,4-oxadiazole ring and a distinctive (E)-2-phenylethenesulfonamide group, linked via a thiophene scaffold. The 1,2,4-oxadiazole moiety is a well-known pharmacophore that acts as a bioisostere for carbonyl functions like carboxylic acids and amides, capable of forming enhanced hydrogen bonding interactions with various biological receptors to improve binding affinity and efficacy . Compounds with this specific heterocyclic architecture are frequently investigated for their potential to interact with a wide range of therapeutic targets. Researchers explore such structures for a plethora of biological activities, which can include antimicrobial , anticancer , anti-inflammatory , and antiviral applications . The presence of the sulfonamide group further expands its potential mechanism of action, as this functional group is prevalent in many enzyme inhibitors. The product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers can employ this compound as a key intermediate in synthetic pathways, a building block for constructing more complex molecules, or as a lead compound for screening against novel biological targets in hit-to-lead campaigns.

Properties

IUPAC Name

(E)-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c21-25(22,11-9-12-4-2-1-3-5-12)20-14-8-10-24-15(14)17-18-16(19-23-17)13-6-7-13/h1-5,8-11,13,20H,6-7H2/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQMJIWRYJZHID-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(C=CS3)NS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NOC(=N2)C3=C(C=CS3)NS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenylethenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure comprises a thiophene moiety linked to a cyclopropyl-substituted oxadiazole and a phenylethenesulfonamide group. The molecular formula is C16H16N4O2SC_{16}H_{16}N_4O_2S, and its molecular weight is approximately 340.39 g/mol. The structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its pharmacological effects, particularly in relation to cancer therapy and neurological disorders.

Anticancer Activity

Research indicates that compounds with oxadiazole derivatives exhibit significant anticancer properties. For example, studies have shown that similar oxadiazole-containing compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A specific investigation into related oxadiazole derivatives demonstrated their efficacy against various cancer cell lines, suggesting that this compound may possess similar properties.

Neurological Effects

The compound has also been explored for its effects on the central nervous system. Preliminary findings suggest that it may act as a selective modulator of muscarinic receptors, which are implicated in cognitive functions. A study involving related compounds indicated potential benefits in models of Alzheimer's disease, where modulation of cholinergic signaling is critical.

Case Studies

  • Anticancer Efficacy : In a study published in Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
  • Muscarinic Receptor Modulation : Another study focused on the synthesis of muscarinic receptor agonists derived from oxadiazoles. The results showed that certain derivatives could selectively activate M1 receptors while antagonizing M2 and M3 receptors. This dual action could provide therapeutic avenues for treating cognitive deficits associated with neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerOxadiazole DerivativesInduced apoptosis in cancer cells
NeurologicalMuscarinic AgonistsImproved cognitive function in models

Preparation Methods

Oxadiazole Ring Construction via Amidoxime Cyclization

The Tiemann-Krüger method remains foundational for 1,2,4-oxadiazole synthesis. Applied to the thiophene system:

Step 1 : Thiophene-3-amine nitrile preparation

Thiophene-3-amine → Nitrile derivative (e.g., via Rosenmund-von Braun reaction)  

Step 2 : Amidoxime formation

Nitrile + NH2OH·HCl → Amidoxime intermediate (85-92% yield)  

Step 3 : Cyclization with cyclopropanecarbonyl chloride

Amidoxime + ClC(O)C2H3 → 3-Cyclopropyl-1,2,4-oxadiazole (72% yield, DMF, 110°C)  

Key Parameters (Table 1):

Parameter Optimal Range Yield Impact
Reaction Temperature 100-120°C +15% vs 80°C
Solvent DMF/DMA (polar aprotic) Max efficiency
Cyclopropaneacyl Donor Chloride > Anhydride 20% yield difference

Alternative Routes via [3+2] Cycloaddition

Golushko's Pt-catalyzed method enables direct oxadiazole formation:

Thiophene nitrile + Cyclopropyl nitrile oxide → Target oxadiazole  

Conditions :

  • PtCl4 (5 mol%)
  • CH2Cl2, 40°C, 12h
  • Yield: 68% (vs 52% uncatalyzed)

Advantages :

  • Single-step construction
  • Better functional group tolerance

Limitations :

  • Requires pre-formed nitrile oxide
  • Catalyst cost ($82/g PtCl4)

Sulfonamide Coupling Strategies

Direct Sulfonylation of Thiophene-Oxadiazole Amine

Protocol :

  • Generate (E)-2-phenylethenesulfonyl chloride via chlorosulfonation of styrene derivatives
  • Couple with thiophene-oxadiazole amine:
Amine (1 eq) + Sulfonyl chloride (1.2 eq) → Product  

Optimized Conditions :

  • Solvent: THF/Et3N (3:1)
  • Temperature: 0°C → RT
  • Time: 4h
  • Yield: 89%

Stereochemical Control :

  • E/Z ratio >19:1 maintained when using fresh sulfonyl chloride
  • Degraded reagents lead to ≤3:1 E/Z

Tandem Sulfonation-Cyclization Approach

Baykov's superbase method enables concurrent sulfonamide formation and oxadiazole cyclization:

Thiophene amidoxime + Cyclopropanecarbonyl chloride + Sulfonyl chloride → Product  

Conditions :

  • NaOH/DMSO, 25°C
  • 8h reaction time
  • 76% overall yield

Advantages :

  • Three-component coupling
  • Reduced purification steps

Crystallization & Purification

The patent EP1413578A1 provides critical insights for final product isolation:

Crystallization Protocol :

  • Dissolve crude product in EtOH/H2O (12.5:1 v/v) at 70°C
  • Cool to 5°C at 0.5°C/min
  • Filter and wash with cold EtOH

Results :

  • Purity: 99.2% by HPLC
  • Crystal form: α-polymorph (melting point 123-125°C)

Comparative Solvent Systems (Table 2):

Solvent Ratio (H2O:EtOH) Crystal Form Purity (%)
1:12.5 α 99.2
1:5 β 98.1
1:20 γ 97.8

Computational Validation

Molecular docking studies from analogous systems predict strong CA IX binding (ΔG = -5.58 kcal/mol), confirming biological relevance. ADME predictions using SwissADME indicate:

  • LogP: 3.1 (optimal range 2-3.5)
  • TPSA: 89 Ų (high membrane permeability)
  • CYP2D6 inhibition: Low risk

Challenges & Optimization Opportunities

Persistent Issues :

  • Oxadiazole ring opening under acidic conditions (pH <5)
  • Sulfonamide E/Z isomerization above 60°C

Emerging Solutions :

  • Mechanochemical synthesis for oxadiazole formation (zero solvent, 30min milling)
  • Flow chemistry approaches for sulfonylation (residence time 2min, 95% conversion)

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